Cas no 1551650-84-0 (6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one)

6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one is a triazine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a substituted triazinone core, which may contribute to its biological activity, particularly as a precursor or intermediate in the synthesis of herbicides or other specialized chemicals. The presence of the 1-methylbutyl group enhances lipophilicity, potentially improving membrane permeability in bioactive formulations. This compound is of interest due to its stability and reactivity, allowing for further functionalization under controlled conditions. It is typically handled under standard laboratory protocols to ensure purity and consistency in research applications.
6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one structure
1551650-84-0 structure
Product name:6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one
CAS No:1551650-84-0
MF:C8H14N4O
MW:182.222960948944
CID:5263603

6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one
    • Inchi: 1S/C8H14N4O/c1-3-4-5(2)6-10-7(9)12-8(13)11-6/h5H,3-4H2,1-2H3,(H3,9,10,11,12,13)
    • InChI Key: KMQADEFIMYFCGK-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(C(C)CCC)=NC1=O

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 284.2±23.0 °C(Predicted)
  • pka: 7.22±0.70(Predicted)

6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-647117-1.0g
4-AMINO-6-(PENTAN-2-YL)-2,5-DIHYDRO-1,3,5-TRIAZIN-2-ONE
1551650-84-0
1.0g
$870.0 2023-03-04
Enamine
EN300-647117-10.0g
4-AMINO-6-(PENTAN-2-YL)-2,5-DIHYDRO-1,3,5-TRIAZIN-2-ONE
1551650-84-0
10.0g
$2872.0 2023-03-04
Enamine
EN300-647117-2.5g
4-AMINO-6-(PENTAN-2-YL)-2,5-DIHYDRO-1,3,5-TRIAZIN-2-ONE
1551650-84-0
2.5g
$1804.0 2023-03-04
Enamine
EN300-647117-5.0g
4-AMINO-6-(PENTAN-2-YL)-2,5-DIHYDRO-1,3,5-TRIAZIN-2-ONE
1551650-84-0
5.0g
$2285.0 2023-03-04

Additional information on 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one

6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one: A Comprehensive Overview

The compound 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one, identified by the CAS number 1551650-84-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of triazines, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a triazine ring system with an amino group at position 6 and a 1-methylbutyl substituent at position 4. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of novel drugs targeting various diseases, including cancer and inflammatory conditions. The amino group at position 6 serves as a reactive site for further functionalization, enabling the attachment of various bioactive moieties. This makes the compound a valuable intermediate in medicinal chemistry.

The synthesis of 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of an amine with an aldehyde or ketone in the presence of a catalyst. The resulting intermediate undergoes further transformations to introduce the 1-methylbutyl group and complete the triazine ring formation. These synthetic strategies are continuously being optimized to enhance efficiency and reduce environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are frequently employed to characterize the compound and monitor its transformations during synthesis.

The application of 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one extends beyond pharmaceuticals into materials science. It has been investigated as a building block for advanced materials such as polymers and coordination compounds. For instance, its ability to form hydrogen bonds with other molecules makes it a promising candidate for designing stimuli-responsive materials that can respond to external stimuli like temperature or pH changes.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for ensuring sustainable practices in its production and use. Recent research has focused on assessing its biodegradability under different environmental conditions. Initial findings suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways. However, further studies are needed to fully understand its long-term impact on ecosystems.

In conclusion, 6-Amino-4-(1-methylbutyl)-1,3,5-triazin-2(1H)-one is a versatile compound with significant potential in multiple fields. Its unique structure enables diverse applications ranging from drug discovery to materials development. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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